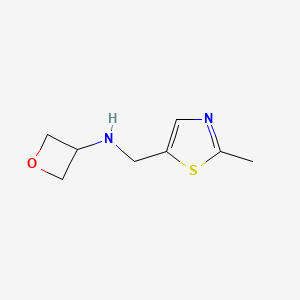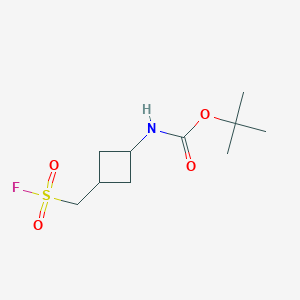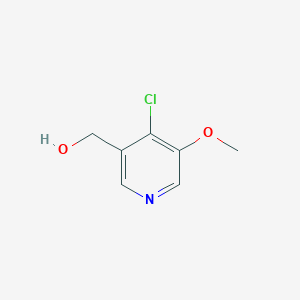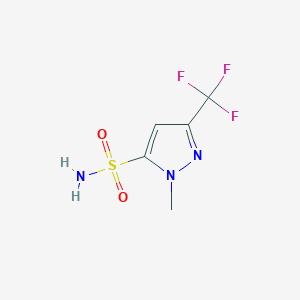
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C6H10Br2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the reaction of 1-methylimidazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form 4-(2-ethyl)-1-methyl-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-azidoethyl)-1-methyl-1H-imidazole and 4-(2-thiocyanatoethyl)-1-methyl-1H-imidazole.
Oxidation: The major product is 4-(2-bromoethyl)-1-methyl-1H-imidazole N-oxide.
Reduction: The primary product is 4-(2-ethyl)-1-methyl-1H-imidazole.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the imidazole ring to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its potential use as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromoethyl)piperidine hydrobromide
- 4-(2-Bromoethyl)morpholine hydrobromide
- 2-Bromoethylamine hydrobromide
Comparison
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 2-(2-Bromoethyl)piperidine hydrobromide and 4-(2-Bromoethyl)morpholine hydrobromide contain different heterocyclic rings, leading to variations in reactivity and biological activity. The imidazole ring in this compound allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H10Br2N2 |
|---|---|
Poids moléculaire |
269.97 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-1-methylimidazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
NPHFTKRASGQQKG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


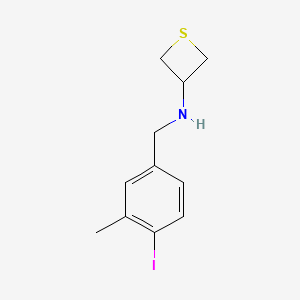
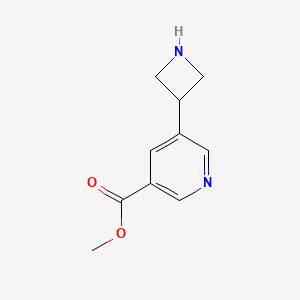

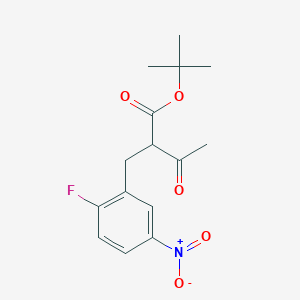
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
